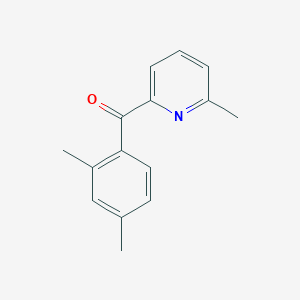
4-(4-tert-Butylbenzoyl)-2-methylpyridine
Übersicht
Beschreibung
4-tert-Butylbenzoyl chloride is used in the synthesis of 9,9?-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It is also used in the preparation of 2- (4-tert-butylphenyl)-5- (4-methoxyphenyl)-1,3,4-oxadiazole .
Synthesis Analysis
4-tert-Butylbenzyl chloride has been used to control molecular weight and prevent microgel formation during polymerization reaction .Molecular Structure Analysis
The molecular formula of 4-tert-Butylbenzoyl chloride is C11H13ClO .Physical And Chemical Properties Analysis
4-tert-Butylbenzoyl chloride has a density of 1.1±0.1 g/cm3, a boiling point of 250.3±0.0 °C at 760 mmHg, and a refractive index of 1.513 .Wissenschaftliche Forschungsanwendungen
Electroluminescent Properties in Platinum(II) Complexes
A study by Ionkin, Marshall, and Wang (2005) explored the synthesis and characterization of mono-cyclometalated Pt(II) complexes, which included the use of derivatives similar to 4-(4-tert-Butylbenzoyl)-2-methylpyridine. These complexes demonstrated significant electroluminescent properties, making them potential candidates for applications in light-emitting devices (Ionkin, Marshall, & Wang, 2005).
Structural Characterization in Heterocycles
Buděšínský et al. (2014) conducted research on six-membered saturated heterocycles, including compounds structurally related to 4-(4-tert-Butylbenzoyl)-2-methylpyridine. Their work focused on determining the configuration of these heterocycles and their oxidation products using NMR chemical shifts. This research is significant for understanding the structural aspects of similar chemical compounds (Buděšínský et al., 2014).
Applications in Synthesis and Magnetism
Yadav et al. (2015) synthesized Schiff-base proligands, including compounds similar to 4-(4-tert-Butylbenzoyl)-2-methylpyridine, for the creation of tetranuclear and pentanuclear compounds of rare-earth metals. Their research contributed to the understanding of the synthesis and magnetic properties of these compounds, which could have implications in materials science and magnetochemistry (Yadav et al., 2015).
Nonlinear Optical Properties
Research by Sliwa et al. (2005) on anil molecules, including derivatives similar to 4-(4-tert-Butylbenzoyl)-2-methylpyridine, revealed significant findings in photochromism and nonlinear optical (NLO) properties. These molecules exhibited the ability to change color upon irradiation, which is critical for the development of reversible molecular switches in NLO applications (Sliwa et al., 2005).
Antibacterial Activities
A study by Siddiq et al. (2022) explored the antibacterial properties of 4-tert-butylbenzoyl amoxicillin, a derivative of the compound . This research is crucial in understanding the potential antibacterial applications of similar compounds (Siddiq et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-11-14(9-10-18-12)16(19)13-5-7-15(8-6-13)17(2,3)4/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQLYKFGBYSCES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184953 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-Butylbenzoyl)-2-methylpyridine | |
CAS RN |
1187169-43-2 | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,1-Dimethylethyl)phenyl](2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















